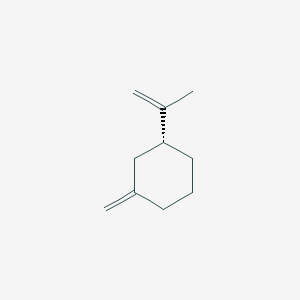
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane, commonly known as limonene, is a cyclic terpene found in the rind of citrus fruits. It is a colorless liquid with a strong citrus odor and is commonly used in the fragrance and flavor industry. However, limonene also has several potential applications in scientific research due to its unique chemical properties.
Mechanism Of Action
Limonene's mechanism of action is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells. It may also work by modulating the immune system and reducing oxidative stress.
Biochemical And Physiological Effects
Limonene has been shown to have several biochemical and physiological effects, including reducing inflammation, scavenging free radicals, and inducing apoptosis in cancer cells. It has also been shown to have antimicrobial properties and may help reduce the risk of infections.
Advantages And Limitations For Lab Experiments
One advantage of using limonene in lab experiments is its low toxicity, making it a safer alternative to other solvents. It is also readily available and relatively inexpensive. However, limonene has a low boiling point and is highly volatile, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on limonene, including:
1. Investigating its potential as a therapeutic agent for cancer and other diseases.
2. Studying its effects on the immune system and its potential to modulate immune responses.
3. Exploring its potential as an antimicrobial agent and its ability to reduce the risk of infections.
4. Investigating its potential as a flavoring agent in food and beverages.
5. Studying its potential as a solvent in green chemistry and sustainable manufacturing.
In conclusion, (3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane, or limonene, has several potential applications in scientific research due to its unique chemical properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. While there are some limitations to using limonene in lab experiments, its low toxicity and availability make it a valuable tool for scientific research.
Synthesis Methods
Limonene can be synthesized from the peel of citrus fruits or through a chemical process using turpentine oil. The chemical process involves distilling turpentine oil and separating the limonene from the other components. This method produces a higher yield of limonene and is commonly used in the fragrance and flavor industry.
Scientific Research Applications
Limonene has several potential applications in scientific research, including as a solvent, a flavoring agent, and a potential therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
properties
CAS RN |
13837-95-1 |
|---|---|
Product Name |
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane |
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h10H,1,3-7H2,2H3/t10-/m1/s1 |
InChI Key |
IRKOFIFCPOQHKY-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCCC(=C)C1 |
SMILES |
CC(=C)C1CCCC(=C)C1 |
Canonical SMILES |
CC(=C)C1CCCC(=C)C1 |
Other CAS RN |
13837-95-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



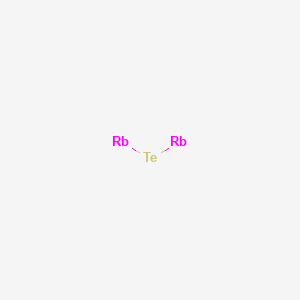
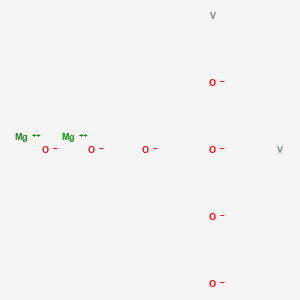
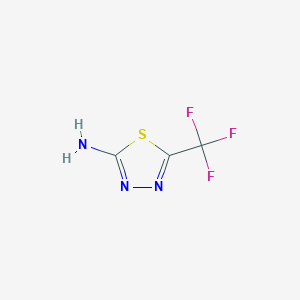
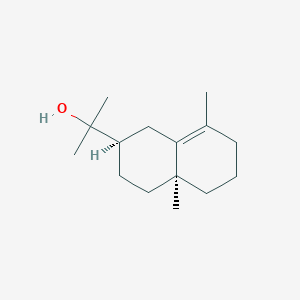
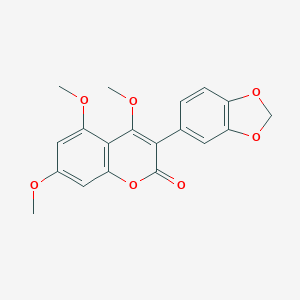
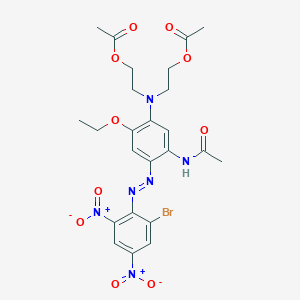
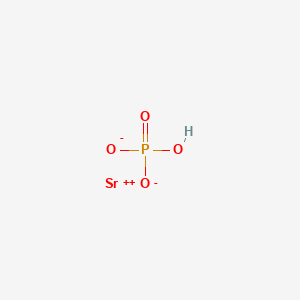
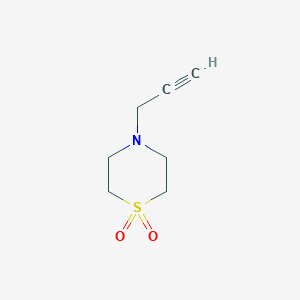
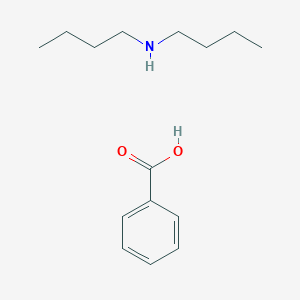
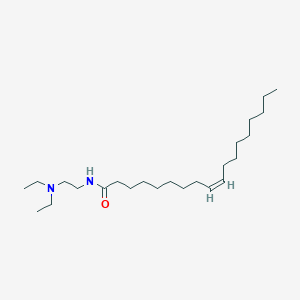
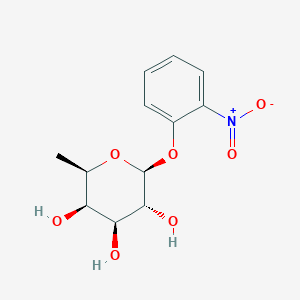
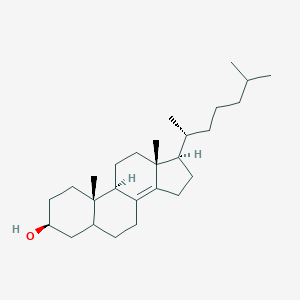
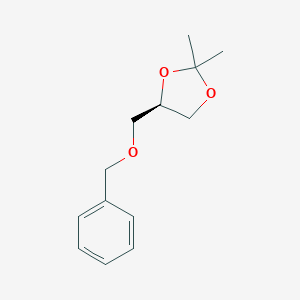
![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)